3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one
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Overview
Description
3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one is a heterocyclic compound that belongs to the family of cyclohepta[b]furan-2-ones This compound is characterized by a seven-membered ring fused to a furan ring, with an acetyl group at the 3-position and a methoxy group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one can be achieved through various synthetic routes. One common method involves the iodation of a precursor compound followed by a Suzuki–Miyaura coupling reaction
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include catalytic hydrogenation to remove iodine substituents, followed by reactions with malonate esters in the presence of sodium alkoxide to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one undergoes various chemical reactions, including:
Cycloaddition Reactions: Reacts with olefins, active methylenes, enamines, and silyl enol ethers to form azulene derivatives.
Electrophilic Substitution: The resonance structure of the compound allows for electrophilic substitution reactions at specific positions on the ring.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve olefins, active methylenes, enamines, and silyl enol ethers under controlled conditions.
Electrophilic Substitution: Often requires the presence of electrophiles and suitable solvents to facilitate the reaction.
Major Products Formed
Scientific Research Applications
3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological activity. For example, its ability to undergo electrophilic substitution and cycloaddition reactions may contribute to its anti-inflammatory and antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2H-Cyclohepta[b]furan-2-one: A precursor compound used in the synthesis of various derivatives.
3,8-Diaryl-2H-cyclohepta[b]furan-2-ones: Compounds with aryl groups at the 3- and 8-positions, influencing their electronic properties.
Uniqueness
3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1210-38-4 |
---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-acetyl-8-methoxycyclohepta[b]furan-2-one |
InChI |
InChI=1S/C12H10O4/c1-7(13)10-8-5-3-4-6-9(15-2)11(8)16-12(10)14/h3-6H,1-2H3 |
InChI Key |
CIAFGDINQLNVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC=CC(=C2OC1=O)OC |
Origin of Product |
United States |
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